[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
This compound (CAS: 1401668-72-1) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and an (S)-2-amino-propionyl substituent. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . Key physicochemical properties include:
- Density: 1.10 ± 0.1 g/cm³ (predicted)
- Boiling Point: 412.7 ± 45.0 °C (predicted)
- pKa: 9.05 ± 0.29 (predicted), indicating moderate basicity .
The tert-butyl carbamate group enhances stability and solubility in organic synthesis workflows .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTITAFHEWPAIL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolytic Deprotection Pathway
A widely cited method involves hydrogenolysis of a benzyl-protected precursor (Figure 1).
Procedure :
-
Starting material : (3R)-1-Benzyl-pyrrolidin-3-amine (CAS 638217-49-9).
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Acylation : React with (S)-2-(tert-butoxycarbonylamino)-propionic acid using EDCl/HOBt in dichloromethane.
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Boc protection : Treat with di-tert-butyl dicarbonate in the presence of DMAP.
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Deprotection : Hydrogenate with 10% Pd/C and ammonium formate in methanol/water (5 h reflux).
Key data :
Direct Coupling and Purification
An alternative route from methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate leverages tandem aldol-cyclization (Figure 2):
Procedure :
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Aldol reaction : Methyl vinyl ketone + 4-formylpiperidine-1-tert-butyl formate → 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.
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Mannich reaction : Treat with tris(dimethylamino)methane in toluene (12 h reflux).
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Chromatography : Purify via silica gel column (hexane/ethyl acetate).
Key data :
Stereochemical Control and Optimization
Chiral Pool vs. Asymmetric Synthesis
Critical Reaction Parameters
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₂₃N₃O₃
- Molar Mass : 243.33 g/mol
- CAS Number : 885688-49-3
The structural formula includes a pyrrolidine ring, which is crucial for its biological activity, particularly in modulating receptor interactions.
Drug Development
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:
- Enzyme Inhibition : The carbamate moiety can serve as a scaffold for designing inhibitors targeting enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .
Neurological Research
Due to its ability to cross the blood-brain barrier, this compound is being explored for its neuroprotective effects. It may enhance synaptic plasticity and has potential implications in treating conditions such as depression and anxiety disorders .
Case Study 1: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester resulted in improved cognitive function and reduced neuroinflammation. The findings suggest that the compound may modulate neurotransmitter systems positively, warranting further exploration into its mechanisms of action .
Case Study 2: Antitumor Activity
In vitro assays have shown that this compound exhibits selective cytotoxicity against human cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, indicating its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to five analogs with modifications in the acyl side chain, carbamate substituents, or heterocyclic core (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
The ethyl-carbamate analog (1401666-89-4) shows reduced steric hindrance compared to the tert-butyl group, which may enhance reactivity in coupling reactions .
Carbamate Group Variations: The benzyl carbamate in 1401665-64-2 offers higher lipophilicity, favoring membrane permeability but requiring harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl . The cyclopropyl-pyrrolidine hybrid (431058-52-5) introduces conformational rigidity, a feature exploited in kinase inhibitors to improve metabolic stability .
Stereochemical Considerations: The (R)-pyrrolidin-3-yl and (S)-2-amino-propionyl configuration in the target compound is mirrored in analogs like 1401665-64-2, preserving chiral recognition in enzyme-active sites .
Research Implications
- The target compound’s predicted pKa (~9.05) suggests favorable solubility in physiological pH ranges, making it suitable for in vitro assays. In contrast, benzyl-carbamate analogs (e.g., 1401665-64-2) may require formulation adjustments due to higher hydrophobicity .
- The cyclopropyl-pyrrolidine analog (431058-52-5) demonstrates the importance of structural constraints in optimizing pharmacokinetic profiles, a strategy used in FDA-approved drugs like crizotinib .
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 885688-49-3, is a compound that has garnered interest for its potential biological activities. This article delves into its biological mechanisms, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes a pyrrolidine ring and a carbamate functional group. Its stereochemistry is crucial for its biological activity, as the configuration can significantly influence interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Gene Regulation :
- Inflammatory Response :
- Immune Modulation :
- Lipid Metabolism :
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
In Vitro Studies :
A study demonstrated the compound's ability to inhibit cell cycle regulatory factors, suggesting it may have applications in cancer therapeutics by disrupting normal cell cycle checkpoints . -
In Vivo Studies :
In animal models, this compound exhibited significant effects on tumor growth inhibition, correlating with its ability to modulate immune responses and inflammatory pathways .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
